molecular formula C7H9ClO B14179371 3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene CAS No. 858354-24-2

3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene

Cat. No.: B14179371
CAS No.: 858354-24-2
M. Wt: 144.60 g/mol
InChI Key: DUDDDAPGKBYHGP-UHFFFAOYSA-N
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Description

3-Chloro-8-oxabicyclo[321]oct-2-ene is a bicyclic organic compound with the molecular formula C7H9ClO It features a unique structure that includes a chlorine atom, an ether linkage, and a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene can be achieved through various methods. One common approach involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 . This method allows for the efficient construction of the bicyclic framework with a wide substrate scope.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can yield a variety of substituted bicyclic compounds.

Scientific Research Applications

3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure and functional groups allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. Specific details on its mechanism of action would depend on the context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential for further functionalization. Its bicyclic structure also contributes to its stability and versatility in various chemical reactions.

Properties

CAS No.

858354-24-2

Molecular Formula

C7H9ClO

Molecular Weight

144.60 g/mol

IUPAC Name

3-chloro-8-oxabicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C7H9ClO/c8-5-3-6-1-2-7(4-5)9-6/h3,6-7H,1-2,4H2

InChI Key

DUDDDAPGKBYHGP-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=C(CC1O2)Cl

Origin of Product

United States

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